molecular formula C13H16O B8788720 (3,5-dimethylphenyl)(2-methylcyclopropyl)Methanone CAS No. 192644-21-6

(3,5-dimethylphenyl)(2-methylcyclopropyl)Methanone

Cat. No. B8788720
M. Wt: 188.26 g/mol
InChI Key: RKMBKJXKQOIWTP-UHFFFAOYSA-N
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Patent
US05756507

Procedure details

To a solution of 5-bromo-meta-xylene (5.7 mL in 120 mL of dry tetrahydrofuran) at -78° C. was added 30.6 mL of a 1.4M solution of n-butyllithium in hexane and the mixture stirred at low temperature. After 15 minutes, a solution of 2-methylcyclopropanecarboxylic acid N-methoxy-N-methyl-amide (5.0 g in 50 mL tetrahydrofuran) was added dropwise over 5 minutes and the mixture then allowed to warm slowly to room temperature. After 1 hour, the reaction was quenched by the addition of 20 mL 2N hydrochloric acid and 40 mL water. This was extracted with ethyl acetate washed with saturated sodium bicarbonate and brine then dried over sodium sulfate to give 6.95 g of the crude title compound.
Quantity
5.7 mL
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:3]=[C:4]([CH3:9])[CH:5]=[C:6]([CH3:8])[CH:7]=1.C([Li])CCC.CON(C)[C:18]([CH:20]1[CH2:22][CH:21]1[CH3:23])=[O:19]>CCCCCC>[CH3:9][C:4]1[CH:3]=[C:2]([C:18]([CH:20]2[CH2:22][CH:21]2[CH3:23])=[O:19])[CH:7]=[C:6]([CH3:8])[CH:5]=1

Inputs

Step One
Name
Quantity
5.7 mL
Type
reactant
Smiles
BrC=1C=C(C=C(C1)C)C
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCC
Step Two
Name
Quantity
50 mL
Type
reactant
Smiles
CON(C(=O)C1C(C1)C)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture stirred at low temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
After 1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
the reaction was quenched by the addition of 20 mL 2N hydrochloric acid and 40 mL water
EXTRACTION
Type
EXTRACTION
Details
This was extracted with ethyl acetate
WASH
Type
WASH
Details
washed with saturated sodium bicarbonate and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
then dried over sodium sulfate

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
CC=1C=C(C=C(C1)C)C(=O)C1C(C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 6.95 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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